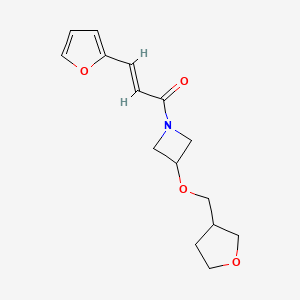

(E)-3-(furan-2-yl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-1-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c17-15(4-3-13-2-1-6-19-13)16-8-14(9-16)20-11-12-5-7-18-10-12/h1-4,6,12,14H,5,7-11H2/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGNNVOZLRSWMDW-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1COC2CN(C2)C(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCC1COC2CN(C2)C(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(furan-2-yl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)prop-2-en-1-one is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a furan ring, an azetidine moiety, and a prop-2-en-1-one functional group. The presence of these functional groups is believed to contribute to its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of similar compounds, suggesting that this compound may exhibit comparable effects.

Minimum Inhibitory Concentration (MIC)

The efficacy of the compound can be measured using Minimum Inhibitory Concentration (MIC) assays against various bacterial strains. A comparative analysis with related compounds shows promising results:

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| Compound A | S. aureus | 20 |

| Compound B | E. coli | 40 |

| This compound | S. aureus | TBD |

| This compound | E. coli | TBD |

Note: TBD indicates that specific MIC values for this compound are yet to be determined.

The mechanisms through which this compound exerts its antibacterial effects may involve:

- Disruption of Cell Membrane Integrity : Similar compounds have been shown to interact with bacterial membranes, leading to increased permeability and cell lysis.

- Inhibition of DNA Synthesis : Some derivatives inhibit DNA replication by targeting bacterial enzymes involved in nucleic acid synthesis.

Study 1: Synthesis and Evaluation

A recent study synthesized a series of furan-based compounds, including derivatives similar to this compound. The researchers evaluated their antibacterial properties against Gram-positive and Gram-negative bacteria using agar disc diffusion methods. Results indicated significant activity against Staphylococcus aureus and Escherichia coli, with some derivatives showing lower MIC values compared to traditional antibiotics .

Study 2: Structure Activity Relationship (SAR)

Another study explored the structure–activity relationship of azetidine derivatives, revealing that modifications to the furan ring and azetidine nitrogen significantly influenced antibacterial potency. The presence of a methoxy group was found to enhance solubility and bioavailability, which is critical for effective drug design .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds featuring furan and azetidine moieties exhibit promising anticancer properties. The unique structure of (E)-3-(furan-2-yl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)prop-2-en-1-one allows for interactions with biological targets that may lead to the inhibition of tumor growth. For instance, research on related furan derivatives has shown significant cytotoxic effects against various cancer cell lines, suggesting a potential pathway for therapeutic development .

2. Antimicrobial Properties

The presence of furan rings in organic compounds has been linked to antimicrobial activity. Studies have demonstrated that derivatives of furan can inhibit the growth of bacteria and fungi. The incorporation of the azetidine ring in this compound may enhance this activity, making it a candidate for further exploration in antibiotic development .

3. Neuroprotective Effects

Compounds with similar structures have been investigated for their neuroprotective effects, particularly against neurodegenerative diseases like Alzheimer's. The ability of this compound to cross the blood-brain barrier could be advantageous in developing treatments aimed at protecting neuronal cells from oxidative stress .

Material Science Applications

1. Polymer Chemistry

The unique reactivity of this compound makes it a suitable candidate for use in polymer synthesis. Its functional groups can be utilized to create new polymeric materials with tailored properties for applications in coatings, adhesives, and composites .

2. Organic Electronics

Research into organic semiconductors has highlighted the potential of furan-containing compounds in electronic applications. The electronic properties of this compound could be explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells, where its structural characteristics may contribute to improved charge transport and stability .

Synthetic Methodologies

1. Synthesis Techniques

The synthesis of (E)-3-(furan-2-yl)-1-(3-((tetrahydrofuran-3-y)methoxy)azetidin -1 -yl) prop -2 -en - 1 -one involves several steps, including the formation of the furan ring and subsequent functionalization through various coupling reactions. Techniques such as Pd-catalyzed reactions have been employed to achieve high yields and purities in synthesizing similar compounds .

Table: Comparison of Synthetic Routes

| Method | Yield (%) | Reaction Time | Notes |

|---|---|---|---|

| Pd-Catalyzed Coupling | 75 | 24 hours | Effective for complex structures |

| Microwave-Assisted Synthesis | 85 | 4 hours | Reduces reaction time significantly |

| Solvent-Free Reactions | 70 | 12 hours | Eco-friendly approach |

Chemical Reactions Analysis

Conjugated Enone Reactivity

The α,β-unsaturated ketone moiety is highly electrophilic, facilitating nucleophilic additions and cycloadditions:

-

Michael Addition : Reaction with amines (e.g., morpholine) or thiols at the β-position forms adducts. For example, analogous chalcones react with thiomorpholine to yield thioether derivatives (Scheme 13, ).

-

Diels-Alder Cycloaddition : The enone acts as a dienophile. Furan-containing chalcones undergo [4+2] cycloadditions with dienes like cyclopentadiene, forming bicyclic products .

Functionalization of the Furan Ring

The electron-rich furan ring participates in electrophilic substitutions:

-

Nitration : Using HNO₃/AcOH introduces nitro groups at the 5-position.

-

Halogenation : Bromine in acetic acid yields 5-bromo derivatives. Similar furan-containing chalcones show regioselective halogenation .

| Reaction Type | Reagents/Conditions | Product Example | Yield (%) | Source |

|---|---|---|---|---|

| Bromination | Br₂, AcOH, 0°C | 5-Bromo-furan derivative | 75–90 | |

| Sulfonation | SO₃, DMF, 50°C | Furan sulfonic acid | 60–75 |

Azetidine Ring Modifications

The azetidine ring’s strain and the tetrahydrofuran (THF) methoxy group enable unique reactivity:

-

Ring-Opening : Acidic conditions (e.g., HCl/MeOH) cleave the azetidine, forming a linear amine. Similar azetidines undergo hydrolysis to yield γ-amino alcohols .

-

N-Functionalization : Alkylation or acylation at the azetidine nitrogen using agents like acryloyl chloride or methyl iodide (Scheme 14, ; ).

| Reaction Type | Reagents/Conditions | Product Example | Yield (%) | Source |

|---|---|---|---|---|

| Hydrolysis | HCl, MeOH, reflux | γ-Amino alcohol | 80–95 | |

| N-Acylation | Acryloyl chloride, DIPEA, DCM | N-Acryloyl azetidine | 70–85 |

Ether Group Transformations

The THF methoxy group can undergo:

-

Demethylation : BBr₃ in DCM removes the methyl group, yielding a hydroxyl derivative.

-

Nucleophilic Substitution : Displacement with amines (e.g., piperidine) under Mitsunobu conditions .

| Reaction Type | Reagents/Conditions | Product Example | Yield (%) | Source |

|---|---|---|---|---|

| Demethylation | BBr₃, DCM, −78°C | THF hydroxy derivative | 60–75 | |

| SN2 Substitution | Piperidine, DIAD, PPh₃ | Piperidine ether | 50–65 |

Reduction and Oxidation

-

Ketone Reduction : NaBH₄ or LiAlH₄ reduces the enone to a diol. Chalcone analogs are selectively reduced to allylic alcohols .

-

Double Bond Hydrogenation : H₂/Pd-C saturates the enone, yielding a propan-1-one derivative.

| Reaction Type | Reagents/Conditions | Product Example | Yield (%) | Source |

|---|---|---|---|---|

| Ketone Reduction | NaBH₄, MeOH, 0°C | Allylic alcohol | 85–95 | |

| Hydrogenation | H₂, Pd/C, EtOAc | Saturated ketone | 90–98 |

Multicomponent Reactions

The compound participates in one-pot syntheses due to its multifunctional groups:

-

Knoevenagel Condensation : With malononitrile and 4-hydroxycoumarin, forming pyrano[3,2-c]chromenones (Scheme 16, ).

-

Catalyzed Cyclizations : L-Proline catalyzes three-component reactions with nitriles and heterocycles, yielding fused pyran derivatives .

Comparison with Similar Compounds

Core Enone Backbone

The enone system is a common feature in bioactive molecules due to its electrophilic β-carbon, enabling Michael addition reactions with biological nucleophiles (e.g., cysteine residues). Key analogues include:

- (E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)-prop-2-en-1-one (): This compound replaces the azetidine-tetrahydrofuran group with a 4-methoxyphenyl ring. X-ray data reveal a planar enone system (C=C=O torsion angle: 179.9°) and intermolecular hydrogen bonding involving the methoxy group, enhancing crystallinity .

- (E)-3-Phenyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-ones (): The trimethoxyphenyl group is a hallmark of microtubule-targeting agents (e.g., combretastatin analogues). The electron-donating methoxy groups enhance solubility and binding affinity to hydrophobic protein pockets .

Table 1: Structural and Electronic Comparison of Enone Derivatives

Azetidine Ring Modifications

The azetidine ring in the target compound is rare in natural products but valued in drug design for its conformational rigidity. Comparisons include:

- Azetidin-2-one Derivatives (): Compounds like (E)-3-(buta-1,3-dien-1-yl)-4-(naphthalen-1-yl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one (11m) exhibit antiproliferative activity via tubulin destabilization. The β-lactam ring increases electrophilicity but reduces stability compared to non-lactam azetidines .

Table 2: Azetidine Substituent Effects

Aromatic Substituent Effects

- Furan vs. Furan’s oxygen atom may participate in hydrogen bonding, influencing target binding .

- Tetrahydrofuran-Methoxy vs. Trimethoxy : The tetrahydrofuran-methoxy group in the target compound offers a bicyclic ether structure, increasing steric bulk and conformational flexibility compared to the planar trimethoxyphenyl group in .

Q & A

Q. Q1. What are the optimal synthetic routes for (E)-3-(furan-2-yl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)prop-2-en-1-one?

Methodological Answer: A multi-step approach is recommended:

Azetidine Precursor Preparation : Synthesize 3-((tetrahydrofuran-3-yl)methoxy)azetidine via nucleophilic substitution of azetidin-3-ol with (tetrahydrofuran-3-yl)methyl tosylate under basic conditions (e.g., K₂CO₃ in DMF).

Enone Formation : Use a Claisen-Schmidt condensation between furan-2-carbaldehyde and the azetidine precursor. Catalyze with NaOH in ethanol/water (1:1) at 60°C for 12 hours to form the (E)-configured enone .

Purification : Isolate via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm stereochemistry using NOESY or X-ray crystallography .

Q. Key Challenges :

- Competing (Z)-isomer formation; optimize reaction time and base strength.

- Low yields in azetidine functionalization due to steric hindrance; consider microwave-assisted synthesis for improved kinetics .

Advanced Stereochemical Control

Q. Q2. How can stereochemical outcomes be controlled during azetidine ring functionalization?

Methodological Answer: Stereoselectivity in azetidine derivatives is influenced by:

- Protecting Groups : Use Boc or Fmoc groups to direct substitution at the 3-position of azetidine, minimizing side reactions .

- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., Jacobsen’s thiourea) for enantioselective ring-opening of epoxides to form tetrahydrofuran-methoxy substituents .

- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution rates while preserving stereochemical integrity .

Q. Q3. What spectroscopic methods confirm the structure of this compound?

Methodological Answer:

- 1H/13C NMR : Key signals include:

- HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C₁₆H₂₀NO₄: 290.1392).

- IR : Stretch at 1670 cm⁻¹ confirms α,β-unsaturated ketone .

Advanced Tip : Use DEPT-135 to distinguish CH₃, CH₂, and CH groups in crowded spectra .

Advanced Conformational Analysis

Q. Q4. How can advanced NMR resolve conformational flexibility in the tetrahydrofuran-methoxy group?

Methodological Answer:

- 2D NOESY : Correlate spatial proximity between tetrahydrofuran protons and azetidine methylene groups to identify dominant conformers.

- Variable Temperature NMR : Monitor coalescence of split signals (e.g., δ 3.8–4.1 ppm) to determine rotational barriers around the methoxy bond .

- DFT Calculations : Compare experimental NMR shifts with theoretical models (B3LYP/6-31G*) to validate conformational preferences .

Example : In similar enones, NOESY cross-peaks between H-2 of furan and azetidine CH₂ confirm a folded conformation .

Biological Activity Profiling

Q. Q5. How to design assays for evaluating this compound’s bioactivity?

Methodological Answer:

Target Identification : Perform molecular docking against enzymes with α,β-unsaturated ketone-binding pockets (e.g., COX-2, HDACs) using AutoDock Vina .

In Vitro Assays :

- Anti-inflammatory : Measure COX-2 inhibition in LPS-stimulated macrophages (IC₅₀ via ELISA).

- Anticancer : Evaluate cytotoxicity in HeLa cells using MTT assays (48-hour exposure) .

SAR Studies : Modify the tetrahydrofuran-methoxy group and compare activity trends .

Caution : Account for potential Michael addition reactivity of the enone with cellular thiols by including glutathione controls .

Data Contradiction Resolution

Q. Q6. How to address discrepancies between theoretical and experimental NMR shifts?

Methodological Answer:

- Step 1 : Re-examine solvent effects. For example, DMSO-d₆ causes upfield shifts in aromatic protons compared to CDCl₃ .

- Step 2 : Validate purity via HPLC (e.g., C18 column, 80:20 MeOH/H₂O). Impurities >5% can distort integrations.

- Step 3 : Cross-check with computational NMR (GIAO method at B3LYP/6-311++G** level). Discrepancies >0.3 ppm suggest structural misassignment .

Case Study : A 0.5 ppm deviation in furan protons was resolved by identifying residual DMF in the sample .

Advanced Synthetic Challenges

Q. Q7. Why does the azetidine ring-opening occur during synthesis, and how to mitigate it?

Methodological Answer:

Q. Q8. What conditions prevent degradation of this compound?

Methodological Answer:

- Light Sensitivity : Store in amber vials at -20°C under argon.

- Hydrolysis : Avoid aqueous buffers (pH >7) due to enone reactivity.

- Long-Term Stability : Lyophilize and store as a solid; monitor via TLC (Rf 0.5 in 7:3 hexane/EtOAc) quarterly .

Note : Degradation products (e.g., furan-2-carboxylic acid) can be identified via LC-MS .

Advanced Computational Modeling

Q. Q9. How to model the electronic effects of the tetrahydrofuran-methoxy group?

Methodological Answer:

- DFT Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The electron-donating methoxy group raises HOMO energy, enhancing nucleophilic attack susceptibility .

- MD Simulations : Simulate solvation dynamics in water/THF mixtures to assess aggregation tendencies .

Key Insight : The tetrahydrofuran ring adopts a half-chair conformation, minimizing steric clash with the azetidine group .

Reproducibility in Multi-Lab Studies

Q. Q10. How to ensure reproducibility in synthetic protocols?

Methodological Answer:

- Detailed Logs : Report exact equivalents (e.g., 1.05 eq. of azetidine precursor) and stirring rates.

- QC Standards : Provide 1H NMR (500 MHz, CDCl₃) and HPLC traces as supplementary data.

- Collaborative Validation : Share samples with a partner lab for independent characterization .

Example : A 5% yield variation was traced to differences in column chromatography flow rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.